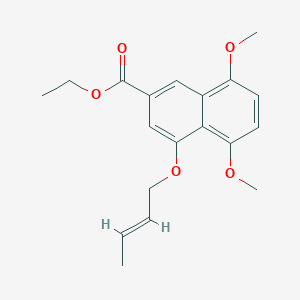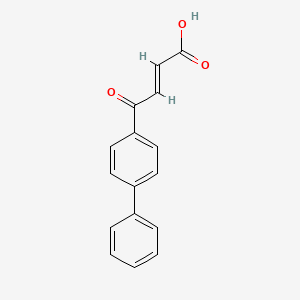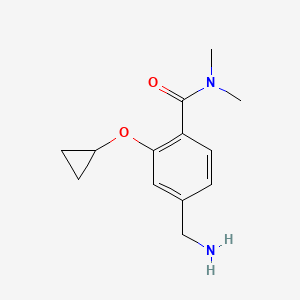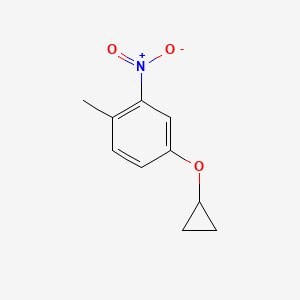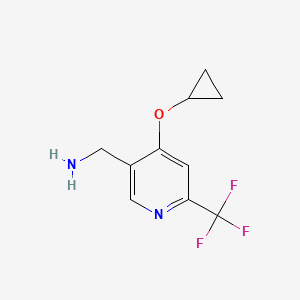
(4-Cyclopropoxy-6-(trifluoromethyl)pyridin-3-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyclopropoxy-6-(trifluoromethyl)pyridin-3-YL)methanamine is a chemical compound with the molecular formula C10H11F3N2O and a molecular weight of 232.20 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a trifluoromethyl group, and a pyridinylmethanamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (4-Cyclopropoxy-6-(trifluoromethyl)pyridin-3-YL)methanamine involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound can vary, but they generally involve the use of organoboron reagents and palladium catalysts.
Chemical Reactions Analysis
(4-Cyclopropoxy-6-(trifluoromethyl)pyridin-3-YL)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be substituted with other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-Cyclopropoxy-6-(trifluoromethyl)pyridin-3-YL)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Cyclopropoxy-6-(trifluoromethyl)pyridin-3-YL)methanamine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to specific receptors or enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
(4-Cyclopropoxy-6-(trifluoromethyl)pyridin-3-YL)methanamine can be compared with other similar compounds, such as:
- (5-Cyclopropoxy-6-(trifluoromethyl)pyridin-3-YL)methanamine
- (4-Cyclopropoxy-6-(trifluoromethyl)pyridin-2-YL)methanamine
These compounds share similar structural features but may have different chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct reactivity and biological activity.
Properties
Molecular Formula |
C10H11F3N2O |
|---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
[4-cyclopropyloxy-6-(trifluoromethyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)9-3-8(16-7-1-2-7)6(4-14)5-15-9/h3,5,7H,1-2,4,14H2 |
InChI Key |
GJOXNCWKTFVYQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC=C2CN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


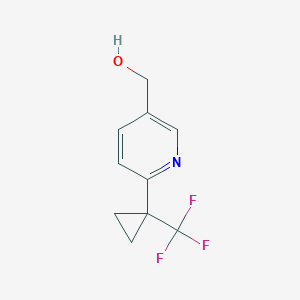
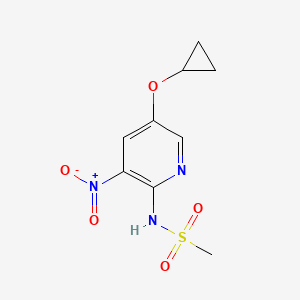
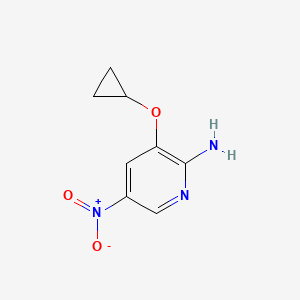
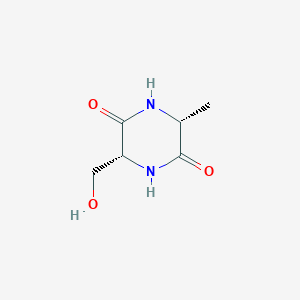
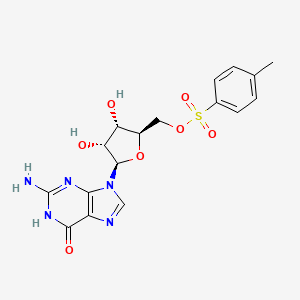
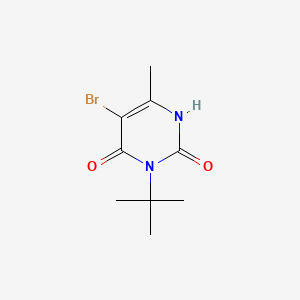
![2-bromo-4-methyl-6-{(E)-[4-(piperidin-1-ylsulfonyl)phenyl]diazenyl}phenol](/img/structure/B14805217.png)
